molecular formula C13H10N2O4 B12915376 7-Benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione CAS No. 824983-98-4

7-Benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione

Katalognummer: B12915376
CAS-Nummer: 824983-98-4
Molekulargewicht: 258.23 g/mol
InChI-Schlüssel: ZTYGZYOHPCUUJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione is a compound belonging to the class of fused pyrimidine derivatives. These compounds have garnered significant interest due to their diverse biological potential, particularly in medicinal chemistry. Fused pyrimidine derivatives are considered bioisosteres with purines, making them promising candidates for various therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production at a larger scale .

Analyse Chemischer Reaktionen

Types of Reactions

7-Benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 7-Benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are essential for cell growth and survival. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione is unique due to its specific structural features that allow for selective inhibition of certain protein kinases. This selectivity can result in fewer side effects compared to other compounds with broader activity .

Eigenschaften

CAS-Nummer

824983-98-4

Molekularformel

C13H10N2O4

Molekulargewicht

258.23 g/mol

IUPAC-Name

7-benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C13H10N2O4/c16-12-11-10(14-13(17)15(12)18)9(7-19-11)6-8-4-2-1-3-5-8/h1-5,7,18H,6H2,(H,14,17)

InChI-Schlüssel

ZTYGZYOHPCUUJF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC2=COC3=C2NC(=O)N(C3=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.